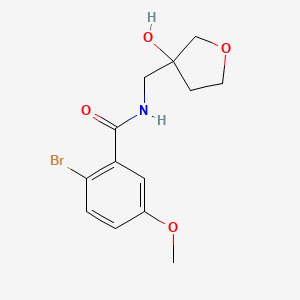

2-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-5-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-5-methoxybenzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including cancer treatment and drug development.

Applications De Recherche Scientifique

- Application : 2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methoxybenzamide serves as a precursor for synthesizing functionalized thiophenes. Researchers have successfully synthesized it through three successive direct lithiations and a bromination reaction starting from thiophene. The aldehyde group at position 3 provides bench-stable derivatives, while the amide group at position 2 facilitates further functionalization .

- Application : Researchers have explored the interaction of this compound with the Delta RBD (receptor-binding domain) of the spike protein of SARS-CoV-2 (the virus causing COVID-19). Additionally, they assessed its pharmacokinetic properties, emphasizing drug-likeness .

- Application : The bromo group at position 4 in this compound provides an entry point for halogen exchange or coupling chemistry. Researchers can leverage this functionality for targeted derivatization .

- Application : By modifying the substituents on the thiophene core, researchers can tailor the electronic properties of resulting materials. This compound’s functionalization potential contributes to the design of novel organic semiconductors .

- Application : Researchers can investigate the pesticidal activity of derivatives derived from this compound. The ease of functionalization and the presence of the bromo handle make it an interesting candidate for agrochemical development .

- Application : The four-step protocol for synthesizing this compound demonstrates regioselectivity, starting from thiophene. The lithiation reactions carried out at low temperatures (−78 °C to room temperature) allow precise control over regiochemistry .

Heterocycle Synthesis and Functionalization

Drug Development and Interaction Studies

Chemical Biology and Halogen Exchange

Materials Science and Organic Electronics

Agrochemical Research

Synthetic Chemistry and Regioselectivity

These applications highlight the versatility and potential impact of 2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methoxybenzamide in various scientific domains. Researchers continue to explore its properties and applications, making it an exciting compound for future studies. 🌟 .

Propriétés

IUPAC Name |

2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO4/c1-18-9-2-3-11(14)10(6-9)12(16)15-7-13(17)4-5-19-8-13/h2-3,6,17H,4-5,7-8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFQIALOXCVLIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCOC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-enamide](/img/structure/B2836594.png)

![4-(2-methoxynaphthalen-1-yl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2836595.png)

![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2836598.png)

![Ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]acetate](/img/structure/B2836612.png)

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2836613.png)